

Technical Guide: Physicochemical Properties of 3-Ethenyltriazole-4-sulfonamide and its Analogs

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Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

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Disclaimer: Direct experimental data for the specific molecule **3-Ethenyltriazole-4-sulfonamide** is not readily available in public literature. This guide provides a comprehensive overview of its expected physicochemical properties based on data from structurally related analogs, including vinyl-triazole derivatives and triazole-sulfonamide compounds. The experimental protocols described are standard methods applicable to this class of molecules.

Introduction

3-Ethenyltriazole-4-sulfonamide is a novel chemical entity that combines the structural features of a vinyl-substituted triazole and a sulfonamide group. Both triazole and sulfonamide moieties are well-established pharmacophores known to impart a wide range of biological activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4][5] Triazole derivatives, particularly those with a vinyl group, have demonstrated significant antifungal activity by inhibiting lanosterol 14 α -demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6] The combination of these two pharmacophores in a single molecule suggests potential for dual-action antimicrobial agents or other unique pharmacological profiles.

This technical guide summarizes the anticipated physicochemical properties of **3-Ethenyltriazole-4-sulfonamide**, provides detailed experimental protocols for their

determination, and visualizes the key signaling pathways associated with its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of **3-Ethenyltriazole-4-sulfonamide** based on data from analogous compounds. These values are estimations and should be confirmed by experimental analysis.

Property	Predicted Value/Range	Rationale/Analog Data
Molecular Formula	C ₄ H ₅ N ₅ O ₂ S	Triazole and sulfonamide derivatives often exhibit high melting points due to strong intermolecular interactions.
Molecular Weight	187.18 g/mol	
Melting Point (°C)	> 200	
pKa	7.0 - 8.0	The sulfonamide group is weakly acidic, with pKa values for related compounds typically falling in this range.[7]
logP (o/w)	0.5 - 1.5	The triazole moiety is polar, contributing to a lower logP, while the overall structure has moderate lipophilicity.[8][9]
Aqueous Solubility	Low to moderate	Expected to be influenced by pH due to the ionizable sulfonamide group.
Appearance	White to off-white crystalline solid	Common for sulfonamide derivatives.[10]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pK_a) of the sulfonamide group can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.^[7]

Methodology:

- **Preparation of Buffers:** Prepare a series of buffer solutions with pH values ranging from 2 to 12.
- **Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in each buffer solution to a final concentration that gives an absorbance reading between 0.3 and 1.0.
- **Spectrophotometric Measurement:** Record the UV-Vis spectrum of each solution from 200 to 400 nm.
- **Data Analysis:** Plot the absorbance at a wavelength of maximum change against the pH. The pK_a is the pH at which half of the compound is in its ionized form, which can be determined from the inflection point of the resulting sigmoidal curve.

Determination of logP by Shake-Flask Method

The partition coefficient ($\log P$) between n-octanol and water is a key indicator of a compound's lipophilicity.^[11]

Methodology:

- **Phase Preparation:** Saturate n-octanol with water and water with n-octanol.
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous phase.
- **Partitioning:** Mix equal volumes of the aqueous solution and the n-octanol phase in a flask. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the two phases.
- **Concentration Measurement:** Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.

- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for structural elucidation.[\[12\]](#)[\[13\]](#)

- ^1H NMR: Expected signals would include those for the vinyl protons, the triazole ring proton, and the sulfonamide NH_2 protons.
- ^{13}C NMR: Expected signals would correspond to the carbons of the vinyl group and the triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[\[12\]](#)

- N-H stretching: Around $3300\text{--}3400\text{ cm}^{-1}$ for the sulfonamide NH_2 .
- S=O stretching: Two strong bands around $1350\text{--}1310\text{ cm}^{-1}$ (asymmetric) and $1180\text{--}1150\text{ cm}^{-1}$ (symmetric) for the sulfonyl group.
- C=C stretching: Around 1640 cm^{-1} for the vinyl group.

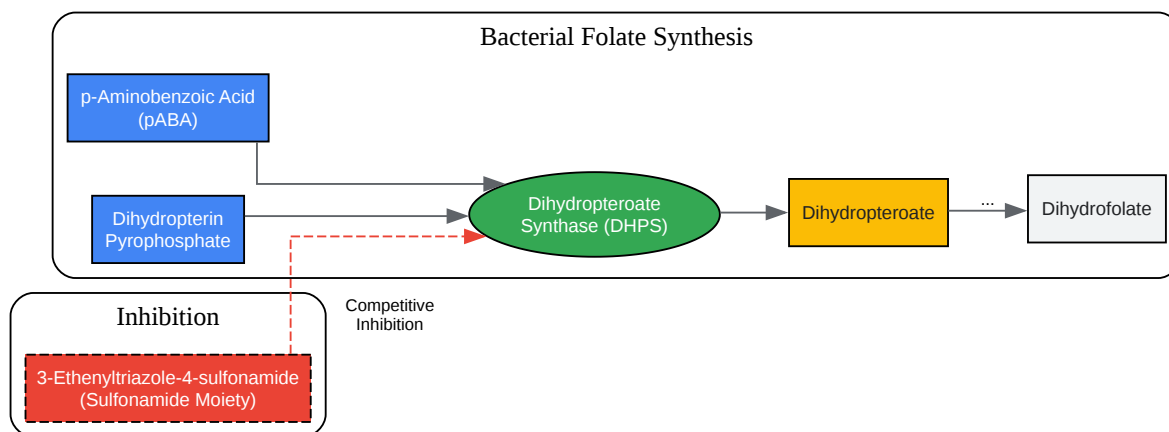
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[\[10\]](#)[\[14\]](#)[\[15\]](#)

- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected. Common fragmentation patterns for sulfonamides include the loss of SO_2 .[\[14\]](#)

Signaling Pathways and Mechanisms of Action

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is a known inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[\[4\]](#)[\[5\]](#) Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA).

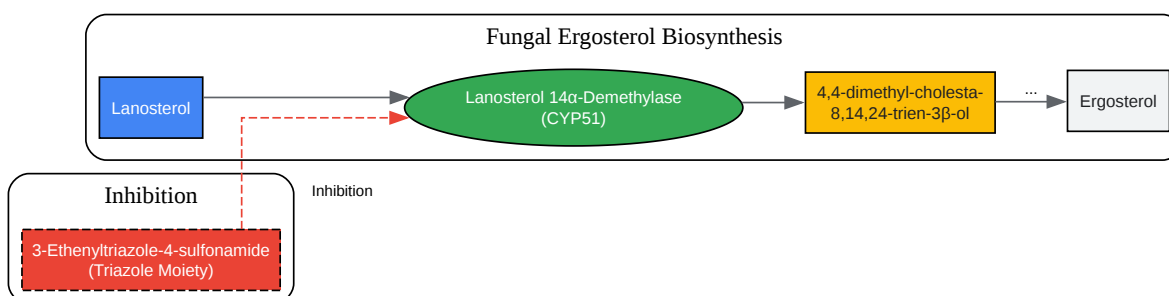


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Caption: Inhibition of bacterial dihydropteroate synthase by the sulfonamide moiety.

Inhibition of Lanosterol 14 α -Demethylase (CYP51)

Triazole-containing compounds, especially those with a vinyl group, are known inhibitors of lanosterol 14 α -demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[16][17][18][19][20] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

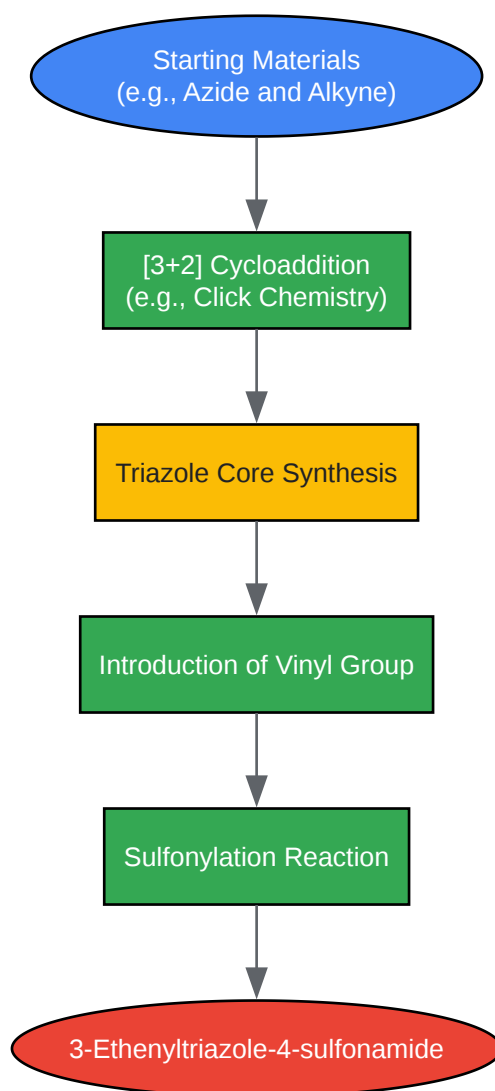


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Caption: Inhibition of fungal lanosterol 14 α -demethylase by the triazole moiety.

Synthetic Approach

The synthesis of **3-Ethenyltriazole-4-sulfonamide** would likely involve a multi-step process. A plausible synthetic workflow could start with the formation of a triazole ring, followed by the introduction of the vinyl and sulfonamide functionalities.

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Caption: A potential synthetic workflow for **3-Ethenyltriazole-4-sulfonamide**.

Conclusion

While specific experimental data for **3-Ethenyltriazole-4-sulfonamide** is yet to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties and biological activities based on the well-characterized behavior of its constituent triazole and sulfonamide pharmacophores. The provided experimental protocols offer a clear path for the empirical determination of these properties. The potential dual mechanism of action, targeting both bacterial and fungal pathways, makes this and related compounds promising leads for the development of new anti-infective agents. Further research is warranted to synthesize and characterize this molecule to validate these predictions and explore its full therapeutic potential.

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